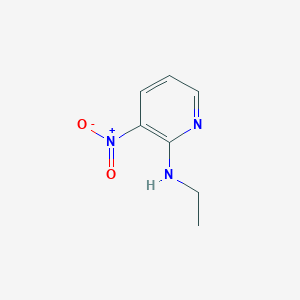

2-Ethylamino-3-nitropyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-ethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-8-7-6(10(11)12)4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBQQNCEHLMYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475867 | |

| Record name | 2-Ethylamino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-65-5 | |

| Record name | N-Ethyl-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylamino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylamino 3 Nitropyridine and Its Analogues

Direct Synthetic Approaches to 2-Ethylamino-3-nitropyridine

Direct approaches typically involve the formation of the C-N bond between the pyridine (B92270) ring and the ethylamino group as a key step. These methods often utilize readily available halogenated nitropyridines as starting materials.

The synthesis of aminopyridines through the reaction of halopyridines with amines is a fundamental and widely used method. scielo.brscielo.br The presence of an electron-withdrawing nitro group on the pyridine ring activates adjacent positions, particularly the 2- and 4-positions, towards nucleophilic aromatic substitution (SNAr). Consequently, 2-chloro-3-nitropyridine (B167233) serves as an excellent substrate for amination reactions. The reaction involves the displacement of the chloro substituent by an amine. This approach is not limited to chlorine; other halogens such as bromine can also function as effective leaving groups. orgsyn.org The reactivity of the halogen is significantly enhanced by the activating effect of the ortho-nitro group.

A primary and efficient method for synthesizing this compound is the direct nucleophilic substitution of a leaving group at the 2-position of a 3-nitropyridine (B142982) ring with ethylamine (B1201723). 2-Chloro-3-nitropyridine is a common precursor for this transformation. scielo.br The reaction is typically carried out by treating the chloropyridine derivative with ethylamine in a suitable solvent.

In a broader context, studies have shown the successful substitution of leaving groups on nitropyridine rings with a variety of amines. For instance, the reaction of 5-nitropyridine-2-sulfonic acid with several primary and secondary amines, including ethylamine, demonstrates the versatility of this substitution pattern, yielding the corresponding 2-alkylamino-5-nitropyridines. rsc.org While the nitro group is at a different position in this analogue, the principle remains the same. The reaction yields for various amines are detailed in the table below.

| Amine | Solvent | Yield of 2-Alkylamino-5-nitropyridine |

| Ethylamine | Water | 32% |

| Butylamine | Water | 76% |

| Benzylamine | Water | 77% |

| Diethylamine | DMF | 62% |

| Ammonia (B1221849) | Water | 92% |

| Data sourced from a study on the substitution reactions of 5-nitropyridine-2-sulfonic acid. rsc.org |

Interestingly, research on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has revealed the possibility of a nitro-group migration, where the nitro group moves from the 4-position to the 3-position, forming an unexpected product alongside the expected substitution product. clockss.org This highlights the complex reactivity that can be observed in nucleophilic substitution reactions on nitropyridine systems. clockss.org

More elaborate, multi-step synthetic sequences starting from simpler pyridine precursors are also employed to construct substituted 3-nitropyridines. These routes offer flexibility in introducing various substituents onto the pyridine core.

One common strategy begins with the nitration of a substituted pyridine. For example, 2,6-dichloropyridine (B45657) can be nitrated using a mixture of concentrated sulfuric and nitric acids to produce 2,6-dichloro-3-nitropyridine (B41883). google.com This intermediate can then undergo selective ammonolysis, where one chlorine atom is displaced by an amino group to yield 2-amino-6-chloro-3-nitropyridine (B151482). google.com This product can then be subjected to further substitution reactions.

Another well-documented multi-step synthesis starts from the more readily available 2-aminopyridine (B139424). orgsyn.orgpatsnap.com This process involves:

Bromination: 2-Aminopyridine is treated with bromine in acetic acid to yield 2-amino-5-bromopyridine (B118841). orgsyn.org

Nitration: The resulting 2-amino-5-bromopyridine is then nitrated using a mixture of concentrated nitric and sulfuric acids. The nitro group is directed to the 3-position, yielding 2-amino-5-bromo-3-nitropyridine. orgsyn.orgpatsnap.com

This halogenated amino-nitropyridine is a valuable intermediate for synthesizing further analogues.

| Starting Material | Reagents | Intermediate/Product |

| 2,6-Dichloropyridine | H₂SO₄, HNO₃ | 2,6-Dichloro-3-nitropyridine |

| 2,6-Dichloro-3-nitropyridine | Aqueous NH₃, Methanol | 2-Amino-6-chloro-3-nitropyridine |

| 2-Aminopyridine | Br₂, Acetic Acid | 2-Amino-5-bromopyridine |

| 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | 2-Amino-5-bromo-3-nitropyridine |

| Summary of multi-step synthesis pathways. orgsyn.orggoogle.compatsnap.com |

Synthetic Routes via Precursor Functionalization

An alternative to direct synthesis involves the modification of a pre-functionalized nitropyridine scaffold. These methods leverage the existing substituents to introduce or alter other functional groups on the ring.

Starting with a 2-amino-3-nitropyridine (B1266227) derivative, the ethyl group can be introduced in a subsequent step. This can involve standard N-alkylation procedures, although care must be taken to control selectivity and avoid over-alkylation.

A related strategy involves modifying other positions on a 2-amino-3-nitropyridine scaffold. For instance, 2-amino-6-chloro-3-nitropyridine can be converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) by treatment with sodium methoxide (B1231860) in methanol. google.com The resulting methoxy (B1213986) derivative can then be used in further synthetic steps. The reduction of the nitro group in these compounds leads to diaminopyridine derivatives, which are important precursors for various heterocyclic compounds. orgsyn.orggoogle.com

The nitropyridine framework itself is amenable to various functionalization reactions that can be used to build analogues. The nitro group strongly influences the ring's reactivity, facilitating nucleophilic attack.

One powerful technique is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the direct C-H functionalization of electron-deficient aromatic rings like nitropyridines. nih.gov For example, 3-nitropyridine can be aminated at the position para to the nitro group using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) to yield 4-amino-3-nitropyridine (B158700) derivatives. ntnu.no Oxidative amination of 3-nitropyridine with potassium permanganate (B83412) in liquid ammonia can selectively produce 2-amino-5-nitropyridine (B18323). ntnu.no

In some cases, the nitro group itself can act as a leaving group. Research has shown that in certain 2-substituted-3-nitropyridines, the 3-nitro group can be selectively displaced by sulfur nucleophiles. nih.gov For example, 2-methyl-3,5-dinitropyridine (B14619359) reacts with thiols in the presence of a base, resulting in the substitution of the 3-nitro group to form 2-methyl-3-thioether-5-nitropyridine derivatives. nih.govmdpi.com This reaction demonstrates the ability to functionalize the 3-position by displacing the nitro group, providing another route to complex pyridine analogues.

| Precursor | Reagent | Product |

| 2-Methyl-3,5-dinitropyridine | 4-Chlorobenzylthiol, K₂CO₃ | 2-Methyl-3-((4-chlorobenzyl)thio)-5-nitropyridine |

| 2-Methyl-5-bromo-3-nitropyridine | Benzylthiol, K₂CO₃ | 2-Methyl-3-(benzylthio)-5-bromopyridine |

| Examples of nitro group substitution by thiols. nih.govmdpi.com |

Ring Transformation Approaches to Substituted Nitropyridines

Ring transformation reactions represent a powerful strategy for the synthesis of highly functionalized heterocyclic compounds that can be challenging to access through conventional methods. nih.govencyclopedia.pub These approaches involve the conversion of one heterocyclic ring system into another, often through a "scrap and build" mechanism where parts of the original ring are replaced. nih.gov

Three-Component Ring Transformations

Three-component ring transformations (TCRTs) have emerged as a highly effective method for the synthesis of substituted nitropyridines. kochi-tech.ac.jpnih.gov This approach typically involves the reaction of a suitable pyridine derivative, a ketone or aldehyde, and a nitrogen source. nih.govencyclopedia.pub A key substrate in many of these transformations is 1-methyl-3,5-dinitro-2-pyridone, which serves as a synthetic equivalent for the unstable nitromalonaldehyde. nih.govkochi-tech.ac.jp

The reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones in the presence of ammonia or, more conveniently, solid ammonium (B1175870) acetate (B1210297), provides a versatile route to 2-substituted and 2,3-disubstituted 5-nitropyridines. acs.orgkochi-tech.ac.jp The use of ammonium acetate is advantageous as it is less nucleophilic than ammonia, which can sometimes lead to competitive ammonolysis of the starting pyridone. nih.govkochi-tech.ac.jp This method has been successfully applied to a variety of aryl and heteroaryl ketones, affording the corresponding arylated nitropyridines in good to excellent yields. kochi-tech.ac.jp

Similarly, the TCRT of 1-methyl-3,5-dinitro-2-pyridone with aldehydes in the presence of ammonium acetate allows for the synthesis of 3-substituted 5-nitropyridines. acs.org This provides a practical and user-friendly method for modifying the substituent at the 3-position of the nitropyridine ring simply by varying the aldehyde precursor. acs.org

Table 1: Examples of Three-Component Ring Transformations for Nitropyridine Synthesis

| Ketone/Aldehyde | Nitrogen Source | Product | Yield (%) | Reference |

| Acetophenone | Ammonium Acetate | 2-Phenyl-5-nitropyridine | 81% (under specific conditions) | nih.govencyclopedia.pub |

| Cyclohexanone | Ammonia | 5,6,7,8-Tetrahydro-5-nitroquinoline | Good | nih.govencyclopedia.pub |

| Butanal | Ammonium Acetate | 3-Propyl-5-nitropyridine | Not specified | acs.org |

| Various aryl ketones | Ammonium Acetate | 2-Aryl-5-nitropyridines | Good to Excellent | kochi-tech.ac.jp |

A plausible mechanism for this transformation involves the initial attack of the enol or enolate of the ketone/aldehyde onto the electron-deficient pyridone ring, followed by incorporation of the nitrogen source and subsequent ring closure and elimination of a nitroacetamide fragment to form the aromatic nitropyridine product. encyclopedia.pub

Pyridine N-Oxide Rearrangements

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines due to their altered reactivity compared to the parent pyridines. scripps.eduumich.edusemanticscholar.org The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, facilitating the introduction of various functional groups. scripps.eduntnu.no

One notable rearrangement involves the thermal treatment of 5-nitro-2-(aryloxy)pyridine N-oxides, which leads to the intramolecular transfer of the oxygen atom to the ortho position of the aryloxy group, yielding 5-nitro-2-(2'-hydroxyaryloxy)pyridines as the major product. rsc.org While this specific rearrangement focuses on the substituent, it highlights the reactivity of the nitropyridine N-oxide scaffold.

Furthermore, the substitution of the nitro group in nitropyridine N-oxides provides a pathway to various substituted pyridines. For instance, the nitro group in 4-nitropyridine-N-oxide can be readily displaced by various nucleophiles. researchgate.net The resulting substituted pyridine N-oxides can then be deoxygenated to afford the corresponding pyridine derivatives. researchgate.net This two-step process offers a valuable method for preparing 4-substituted pyridines that might be difficult to synthesize directly. researchgate.net The substitution of a nitro group with a strong electron-withdrawing character can significantly alter the charge distribution and structural parameters of the heterocyclic system, thereby expanding its reactivity. nih.gov

Direct functionalization of nitropyridine N-oxides has also been achieved. For example, the reaction of nitropyridine N-oxides with Grignard reagents can lead to site-selective arylation or alkylation, providing a facile one-pot method for the synthesis of various substituted pyridines. acs.org

Catalytic and Stereoselective Synthesis Considerations

Modern catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules, including substituted nitropyridines. These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.chrsc.org Several of these reactions have been applied to the synthesis of nitropyridine derivatives.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a cornerstone of modern C-N bond formation. wikipedia.org This reaction has been instrumental in the synthesis of various amino-substituted heterocycles. For instance, the Buchwald-Hartwig amination of 2,6-dichloro-3-nitropyridine with an appropriate amine has been used as a key step in the synthesis of kinase inhibitors. mdpi.com Similarly, it has been employed in the synthesis of imidazopyridazines starting from 2-chloro-3-nitropyridine. researchgate.net The development of increasingly sophisticated phosphine (B1218219) ligands has continuously expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.org

Other significant transition metal-catalyzed reactions applicable to nitropyridine synthesis include the Suzuki-Miyaura, Heck, and Sonogashira couplings. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an aryl or vinyl halide, is widely used for the formation of biaryl structures. chemie-brunschwig.ch The Heck reaction couples alkenes with aryl halides, and the Sonogashira reaction joins terminal alkynes with aryl or vinyl halides. chemie-brunschwig.ch These reactions provide versatile pathways for introducing carbon-based substituents onto the nitropyridine scaffold, although specific applications to this compound itself are less commonly documented than the amination strategies. The reactivity of nitropyridines in these couplings can be influenced by the electron-withdrawing nature of the nitro group, which can sometimes deactivate the substrate towards certain catalytic cycles. researchgate.net

Table 2: Overview of Applicable Transition Metal-Catalyzed Reactions

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed | Reference |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium, Phosphine Ligand | C-N | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Aryl Halide, Organoboron Compound | Palladium, Base | C-C | chemie-brunschwig.ch |

| Heck Reaction | Aryl Halide, Alkene | Palladium, Base | C-C | chemie-brunschwig.ch |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Palladium, Copper (co-catalyst) | C-C (sp) | eie.gr |

Green Chemistry Approaches in Nitropyridine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. acs.org In the context of nitropyridine synthesis, this translates to the use of safer solvents, recyclable catalysts, and more energy-efficient reaction conditions. rasayanjournal.co.in

One approach is the use of environmentally benign reaction media, such as water or ethanol (B145695). researchgate.netrsc.org For example, an eco-friendly synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines has been developed starting from 2-chloro-3-nitropyridine in an aqueous-isopropanol medium. researchgate.net This method involves a tandem sequence of a nucleophilic aromatic substitution, in-situ nitro group reduction, and subsequent cyclization. researchgate.net Another example is the rhodium-catalyzed [2+2+2] cycloaddition of diynes and oximes in ethanol to produce pyridine derivatives. rsc.org

The development of one-pot syntheses and multicomponent reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby minimizing waste. rasayanjournal.co.in The aforementioned three-component ring transformations for nitropyridine synthesis are a prime example of such an approach. nih.gov

Furthermore, alternative energy sources like microwave irradiation and ultrasound are being employed to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. rasayanjournal.co.inencyclopedia.pub A patent describes a synthesis of 3-hydroxy-2-nitropyridine (B88870) that avoids the use of concentrated strong acids by employing metal nitrates, thereby reducing equipment corrosion and environmental issues. patsnap.com The reduction of nitropyridines using Fe/HCl in the presence of aldehydes to form Schiff bases in an environmentally benign manner has also been reported. nih.gov These approaches highlight a shift towards more sustainable and efficient methods for the synthesis of nitropyridines and their derivatives.

Spectroscopic Characterization and Structural Elucidation Studies of 2 Ethylamino 3 Nitropyridine

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

An FTIR spectrum of 2-Ethylamino-3-nitropyridine would reveal characteristic absorption bands corresponding to the vibrations of its specific functional groups. Based on studies of similar molecules, the analysis would focus on several key regions:

N-H Vibrations: A distinct band in the region of 3300-3500 cm⁻¹ would be expected, corresponding to the stretching vibration of the N-H bond in the secondary ethylamino group. The position and shape of this band can provide insights into hydrogen bonding interactions within the crystal structure.

C-H Vibrations: Aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated in the 3000-3100 cm⁻¹ range. Aliphatic C-H stretching vibrations from the ethyl group (CH₃ and CH₂) would appear in the 2850-3000 cm⁻¹ region.

NO₂ Vibrations: The nitro group is expected to produce two strong and characteristic stretching bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. These bands are often intense in the IR spectrum. nih.gov

Pyridine Ring Vibrations: The stretching and bending vibrations of the pyridine ring skeleton (C=C and C=N bonds) would generate a series of complex bands in the 1300-1600 cm⁻¹ fingerprint region.

Other Bending Vibrations: Bending modes for the NO₂ group (scissoring, wagging) and various C-H and N-H bending vibrations would be observed at lower wavenumbers, typically below 1000 cm⁻¹. nih.govnajah.edu

A hypothetical data table for the principal FTIR bands is presented below to illustrate how such data would be structured.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| ν(N-H) | 3300 - 3500 | Medium |

| ν(C-H) aromatic | 3000 - 3100 | Medium-Weak |

| ν(C-H) aliphatic | 2850 - 3000 | Medium |

| νas(NO₂) | 1500 - 1570 | Strong |

| Pyridine Ring Stretching | 1300 - 1600 | Medium-Strong |

| νs(NO₂) | 1300 - 1370 | Strong |

| δ(NO₂) | 830 - 850 | Medium |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR. The selection rules for Raman scattering differ from those for IR absorption, often resulting in different vibrational modes being active or having different intensities. For a non-centrosymmetric molecule like this compound, many vibrations would be active in both spectra.

Key features in a hypothetical Raman spectrum would include:

NO₂ Symmetric Stretch: Unlike in FTIR where both nitro stretches are strong, the symmetric stretching vibration of the NO₂ group often gives a particularly strong band in the Raman spectrum.

Pyridine Ring Modes: Ring breathing and other ring stretching modes of the pyridine skeleton are typically strong and well-defined in Raman spectra, providing a clear fingerprint of the heterocyclic core.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would also be visible, typically in the 2850-3100 cm⁻¹ range.

Normal Mode Assignments and Potential Energy Distribution (PED)

To definitively assign the observed vibrational bands from FTIR and Raman spectra to specific molecular motions, researchers typically perform quantum chemical calculations, such as Density Functional Theory (DFT). nih.govresearchgate.netnih.gov The calculations predict the vibrational frequencies and their corresponding motions.

A Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated normal mode. nih.gov This allows for an unambiguous assignment of complex vibrations that involve the coupled motion of multiple atoms. For example, a PED analysis could reveal that a band around 1450 cm⁻¹ is not a pure pyridine ring stretch but has significant contributions from C-H bending modes of the ethyl group.

A sample PED assignment table, as would be generated from such a study, is shown below.

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment and PED Contributions (%) |

| ~3400 | ~3410 | ν(N-H) (98%) |

| ~1550 | ~1555 | νas(NO₂) (85%) + Pyridine Ring (10%) |

| ~1350 | ~1352 | νs(NO₂) (75%) + δ(C-H) (15%) |

| ~1050 | ~1053 | Pyridine Ring Breathing (60%) + ν(C-N) (25%) |

Electronic Absorption and Emission Spectroscopy Analysis

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, typically in the ultraviolet (UV) and visible regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound, typically measured in a solvent like ethanol (B145695) or acetonitrile, would be expected to show distinct absorption bands arising from electronic transitions within the molecule. The analysis of analogous nitro-aromatic compounds suggests these transitions would include:

π → π* Transitions: These high-energy transitions, involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated pyridine system, would likely result in strong absorption bands in the shorter wavelength UV region (around 200-300 nm).

n → π* Transitions: The presence of nitrogen and oxygen atoms with lone pairs of electrons (in the amino and nitro groups) allows for n → π* transitions. These are typically of lower energy and intensity than π → π* transitions and would be expected to appear as a shoulder or a distinct band at longer wavelengths, potentially extending into the visible region, which would account for the color of the compound.

Theoretical calculations using Time-Dependent DFT (TD-DFT) are often employed to predict the wavelengths, oscillator strengths (intensities), and nature of these electronic transitions, correlating them with the experimental spectrum. nih.gov

Luminescence and Emission Spectra

Luminescence spectroscopy involves measuring the light emitted by a substance after it has absorbed energy. If this compound were luminescent (fluorescent or phosphorescent), an emission spectrum would be recorded by exciting the sample at a wavelength corresponding to one of its absorption bands.

The emission spectrum would typically be a mirror image of the lowest-energy absorption band and shifted to a longer wavelength (a Stokes shift). The characteristics of the emission, such as its wavelength, intensity, and lifetime, would provide valuable information about the nature of the first excited electronic state (S₁) and the pathways for de-excitation. Studies on similar nitropyridine derivatives have utilized emission spectra to understand the relaxation pathways of electronically excited states. nih.gov However, many nitro-aromatic compounds exhibit weak or no fluorescence due to efficient non-radiative decay pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound is expected to provide distinct signals corresponding to each chemically unique proton in the molecule. The spectrum would feature signals from the ethyl group protons (-CH₂CH₃) and the aromatic protons of the pyridine ring.

The ethyl group should present a characteristic pattern:

A triplet signal for the methyl (-CH₃) protons, resulting from spin-spin coupling with the adjacent methylene (B1212753) (-CH₂) protons.

A quartet signal for the methylene (-CH₂) protons, caused by coupling with the three protons of the methyl group.

The pyridine ring is expected to show three distinct signals for its aromatic protons (H-4, H-5, and H-6), appearing as doublets or doublets of doublets, consistent with their respective coupling patterns. The chemical shifts of these protons are influenced by the electronic effects of the ethylamino and nitro substituents. The amino proton (-NH-) of the ethylamino group would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-4 | ~8.4 - 8.6 | Doublet of Doublets (dd) |

| Pyridine H-5 | ~7.0 - 7.2 | Doublet of Doublets (dd) |

| Pyridine H-6 | ~8.2 - 8.4 | Doublet of Doublets (dd) |

| Ethyl -NH- | Variable, broad | Singlet (br s) |

| Ethyl -CH₂- | ~3.4 - 3.6 | Quartet (q) |

| Ethyl -CH₃- | ~1.2 - 1.4 | Triplet (t) |

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. For this compound, seven distinct signals are anticipated: five for the pyridine ring carbons and two for the ethyl group carbons.

The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached groups. The pyridine ring carbons are expected to resonate in the aromatic region (typically 110-160 ppm), with the carbons directly bonded to the nitrogen atom (C-2 and C-6) and the nitro group (C-3) showing characteristic shifts. The two aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~155 - 160 |

| Pyridine C-3 | ~130 - 135 |

| Pyridine C-4 | ~135 - 140 |

| Pyridine C-5 | ~115 - 120 |

| Pyridine C-6 | ~150 - 155 |

| Ethyl -CH₂- | ~40 - 45 |

| Ethyl -CH₃- | ~14 - 16 |

To unequivocally confirm the assignments from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing definitive evidence of molecular connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. Key expected correlations include a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their adjacency. Cross-peaks would also be observed between adjacent aromatic protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6), confirming their positions relative to one another.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. nih.gov An HSQC spectrum would show cross-peaks connecting the ¹H signal of each proton to the ¹³C signal of the carbon it is attached to. This would definitively link the aliphatic proton signals to the aliphatic carbon signals of the ethyl group and each aromatic proton signal to its corresponding pyridine ring carbon, solidifying the assignments made from the 1D spectra. nih.govnih.gov

X-ray Diffraction Crystallographic Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact information on bond lengths, bond angles, and intermolecular interactions.

The experimental process begins with growing a high-quality single crystal of this compound, typically through slow evaporation of a suitable solvent. A suitable crystal is then selected and mounted on a goniometer head of a diffractometer.

The crystal is cooled to a low temperature (commonly 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, often from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams. This process generates a unique diffraction pattern that is dependent on the crystal's internal atomic arrangement.

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is then solved using computational methods, which transform the diffraction intensities into an electron density map of the unit cell. From this map, the positions of individual atoms are identified and refined to generate a final, highly accurate molecular model.

The resulting structure would reveal:

Molecular Geometry: Precise bond lengths and angles for the entire molecule, confirming the connectivity of the ethylamino and nitro groups to the pyridine ring.

Conformation: The dihedral angles, showing the spatial orientation of the substituents. For instance, it would determine the planarity of the nitro group relative to the pyridine ring and the conformation of the ethylamino group.

Intermolecular Interactions: The analysis would identify non-covalent interactions, such as hydrogen bonds (e.g., between the amino proton and the nitro group of an adjacent molecule) and π-π stacking interactions between pyridine rings, which govern the packing of molecules in the crystal lattice. The crystal structure of the related compound, 2-amino-3-nitropyridine (B1266227), is known to be stabilized by such intermolecular hydrogen bonds.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular Interactions:

The primary intramolecular interaction in this compound is the formation of a hydrogen bond between the hydrogen atom of the ethylamino group (N-H) and one of the oxygen atoms of the adjacent nitro group (O=N). This type of interaction is common in ortho-substituted nitroanilines and related compounds. researchgate.netresearchgate.net This interaction leads to the formation of a pseudo-six-membered ring, which enhances the planarity of the molecule. mdpi.com The strength of this intramolecular hydrogen bond is influenced by the electronic effects of the substituents on the pyridine ring.

Computational studies on analogous molecules, such as 2-amino-3-nitropyridine, have been employed to investigate these interactions. researchgate.netresearchgate.net Techniques like Natural Bond Orbital (NBO) analysis can quantify the stabilization energy associated with this hydrogen bond. researchgate.netresearchgate.net For this compound, the presence of the electron-donating ethyl group is expected to slightly modify the electronic distribution and, consequently, the strength of this intramolecular hydrogen bond compared to its amino counterpart.

Intermolecular Interactions:

In the solid state, molecules of this compound are likely to engage in various intermolecular interactions. The most significant of these are intermolecular hydrogen bonds. The N-H group of the ethylamino substituent can act as a hydrogen bond donor to the nitrogen atom of the pyridine ring or an oxygen atom of the nitro group of a neighboring molecule. This can lead to the formation of dimeric structures or extended hydrogen-bonded chains.

Below is a table summarizing the potential intramolecular and intermolecular interactions in this compound.

| Interaction Type | Donor | Acceptor | Description |

| Intramolecular | |||

| Hydrogen Bond | N-H (Ethylamino) | O (Nitro) | Formation of a pseudo-six-membered ring, contributing to molecular planarity. |

| Intermolecular | |||

| Hydrogen Bond | N-H (Ethylamino) | N (Pyridine ring) | Can lead to the formation of dimeric or polymeric structures in the solid state. |

| Hydrogen Bond | N-H (Ethylamino) | O (Nitro) | An alternative hydrogen bonding motif that may influence crystal packing. |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stacking of aromatic rings of adjacent molecules, contributing to crystal stability. |

| Van der Waals Forces | All atoms | All atoms | General non-specific interactions contributing to the overall cohesion of the crystal lattice. |

Advanced Spectroscopic Techniques and Their Application

While standard spectroscopic methods provide fundamental structural information, advanced techniques are necessary for a more detailed understanding of the complex structure and interactions of this compound.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy:

Two-dimensional NMR techniques are invaluable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules.

COSY (Correlation Spectroscopy): Would be used to establish ¹H-¹H coupling correlations within the ethyl group and the pyridine ring, confirming the connectivity of protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It would be particularly useful in confirming the position of the ethylamino and nitro groups on the pyridine ring by observing correlations between the protons of the ethyl group and the carbons of the pyridine ring, and vice versa.

Advanced Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to gain further insights into the molecular structure and the relative strengths of different bonds.

Computational Spectroscopy:

In conjunction with experimental methods, computational chemistry offers powerful tools for spectroscopic analysis.

Density Functional Theory (DFT) and ab-initio methods: These calculations can be used to predict the geometry, vibrational frequencies (IR and Raman), and NMR chemical shifts of this compound. researchgate.netresearchgate.net By comparing the calculated spectra with the experimental data, a more detailed and accurate assignment of the spectral features can be achieved.

Time-Dependent DFT (TD-DFT): This method can be used to simulate the UV-Vis absorption spectrum, helping to understand the electronic transitions within the molecule.

The application of these advanced techniques is summarized in the table below.

| Technique | Application to this compound | Expected Information |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of ¹H-¹H, ¹H-¹³C direct and long-range correlations. | Unambiguous assignment of all proton and carbon signals; confirmation of substituent positions. |

| Tandem Mass Spectrometry (MS/MS) | Analysis of fragmentation patterns. | Structural confirmation and information on bond strengths and stability of molecular fragments. |

| Computational Spectroscopy (DFT, ab-initio) | Prediction of spectroscopic properties (NMR, IR, Raman, UV-Vis). | Aid in the assignment of experimental spectra; provides insights into molecular geometry and electronic structure. |

Reactivity, Reaction Mechanisms, and Chemical Transformations of 2 Ethylamino 3 Nitropyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in 2-Ethylamino-3-nitropyridine is electron-deficient, a characteristic that is significantly amplified by the presence of the 3-nitro group. This electronic feature makes the molecule susceptible to attack by nucleophiles, primarily through mechanisms that either substitute a group on the ring or add to it, followed by rearomatization.

Substitution of the Nitro Group

While the nitro group is not a classical leaving group in nucleophilic aromatic substitution (SNAr), its strong electron-withdrawing nature can facilitate its own displacement by potent nucleophiles, particularly when it is not activated by conjugation to other groups. In compounds analogous to this compound, such as other 2-substituted-3-nitropyridines, the 3-NO₂ group can be selectively substituted.

Research on 2-methyl- and 2-arylvinyl-3-nitropyridines has shown that sulfur nucleophiles (thiolates) can effectively displace the 3-nitro group. nih.govresearchgate.net These reactions typically proceed under mild conditions, such as heating in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. nih.gov The reaction is highly regioselective, with the nucleophile attacking the C3 position, leading to the expulsion of the nitrite (B80452) ion. This reactivity provides a convenient method for introducing sulfur-containing functional groups onto the pyridine scaffold. nih.gov

For this compound, a similar reaction with a generic thiolate (RS⁻) would proceed via a Meisenheimer-like intermediate, where the nucleophile adds to the C3 position, and subsequent elimination of the nitro group restores the aromaticity of the pyridine ring.

| Substrate Analogue | Nucleophile (R²S⁻) | Conditions | Product | Observations |

|---|---|---|---|---|

| 2-Methyl-3-nitropyridine | Thiophenol (PhS⁻) | K₂CO₃, DMF, heat | 2-Methyl-3-(phenylthio)pyridine | Selective substitution of the 3-NO₂ group. nih.gov |

| 2-Methyl-5-bromo-3-nitropyridine | Benzylthiol (BnS⁻) | K₂CO₃, DMF, heat | 2-Methyl-5-bromo-3-(benzylthio)pyridine | The 3-NO₂ group is more nucleofugal than the 5-bromo substituent. nih.govresearchgate.net |

| 2-Styryl-3-nitropyridine | 4-Chlorothiophenol | K₂CO₃, DMF, heat | 2-Styryl-3-(4-chlorophenylthio)pyridine | Reaction proceeds readily with various thiolate anions. researchgate.net |

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. organic-chemistry.org This reaction involves the addition of a nucleophile (typically a carbanion bearing a leaving group on its α-carbon) to the ring, followed by a base-induced β-elimination of a small molecule (e.g., HCl, H₂O) to restore aromaticity. acs.orgnih.gov

For 3-nitropyridine (B142982) systems, VNS reactions typically occur at the C2 or C4 positions (ortho and para to the nitro group). In this compound, the C2 position is blocked. The electron-donating nature of the ethylamino group may slightly deactivate the ring towards nucleophilic attack compared to unsubstituted 3-nitropyridine, but the directing effect of the nitro group remains dominant. Therefore, VNS reactions are expected to proceed at the C4 and C6 positions.

Studies have demonstrated the successful VNS amination and alkylation of 3-nitropyridines. rsc.orgrsc.org

Amination : Reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can be used to introduce an amino group, typically at the position para to the nitro group (C6). rsc.org

Alkylation : Carbanions generated from precursors like alkyl phenyl sulfones or neopentyl alkanesulfonates can introduce various alkyl groups (methyl, ethyl, isobutyl, etc.) onto the pyridine ring. acs.orgnih.gov The reaction mechanism involves the formation of a Meisenheimer-type adduct, followed by the elimination of sulfinic acid. nih.gov It has been noted that sterically hindered carbanions (e.g., from isopropyl phenyl sulfone) may fail to react or only form a stable adduct without undergoing the elimination step. acs.org

Amination and Alkylation Reactions

Beyond VNS, direct amination and alkylation of the 3-nitropyridine ring can be achieved through related nucleophilic substitution pathways. Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is one such method. For instance, reacting 3-nitropyridine with ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate (B83412) leads to the formation of 2-amino-5-nitropyridine (B18323) with high selectivity. ntnu.no This demonstrates that direct C-H amination is feasible, with the position of attack directed by the nitro group.

For this compound, applying ONSH conditions with ammonia or other amines could potentially introduce a second amino group at the C5 position (para to the existing amino group and meta to the nitro group) or the C6 position (para to the nitro group). The outcome would depend on the complex interplay of electronic and steric effects of the incumbent substituents.

Transformations Involving the Amino Group (e.g., Alkylation, Acylation)

The secondary amine of the 2-ethylamino group is itself a reactive center. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic, and the N-H proton is weakly acidic, allowing for deprotonation by a strong base.

Alkylation : The ethylamino group can be further alkylated. Conventional methods using alkyl halides can be challenging with aminopyridines due to the competing N-alkylation of the pyridine ring nitrogen. researchgate.net However, reductive amination provides a more selective route. The N-monoalkylation of aminopyridines has been successfully achieved using a carboxylic acid and sodium borohydride, which would convert the ethylamino group into a diethylamino or other N-ethyl-N-alkylamino group under mild conditions. researchgate.net

Acylation : The nucleophilic nitrogen can readily react with acylating agents such as acid chlorides or anhydrides to form amides. youtube.com This reaction is generally efficient and would convert the 2-ethylamino group into a 2-(N-ethylacetamido) group, for example. This transformation is useful for protecting the amino group or for synthesizing more complex derivatives. The Goldberg reaction, a copper-catalyzed coupling of an amine with an aryl halide, can be adapted to synthesize N-substituted 2-aminopyridines and their corresponding amides from precursors like 2-bromopyridine. nih.gov

Nitropyridine Ring Transformations and Rearrangements

Highly electron-deficient heterocyclic systems, such as those found in nitropyridines, can undergo ring transformations when treated with certain nucleophiles. nih.gov These reactions involve a "scrap and build" approach where the initial ring is opened and subsequently reclosed to form a new ring system. nih.govresearchgate.net This process often proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. The presence of both the ring nitrogen and the electron-withdrawing nitro group in this compound makes its scaffold susceptible to such transformations, potentially allowing for its conversion into other heterocyclic or even carbocyclic structures. acs.orgresearchgate.net

Nitro Group Migration Mechanisms (e.g., Sigmatropic Shift)

Nitro group migration is a known, though less common, rearrangement in aromatic systems. clockss.org This can occur under various conditions, including during nucleophilic substitution or nitration reactions.

One proposed mechanism for nitro group migration is a acs.orgnih.gov sigmatropic shift . researchgate.netresearchgate.net A sigmatropic reaction is a concerted, pericyclic reaction where a sigma bond moves across a pi system. wikipedia.orglibretexts.org In the context of pyridine chemistry, the nitration of pyridine with dinitrogen pentoxide followed by treatment with bisulfite is believed to proceed via an intermediate where the nitro group, initially attached to the ring nitrogen, migrates to the C3 position via a acs.orgnih.gov sigmatropic shift. ntnu.noresearchgate.net This type of concerted mechanism is governed by orbital symmetry rules. uh.edu

Another pathway for nitro group migration can occur during nucleophilic aromatic substitution. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield an unexpected product where the nitro group has migrated to the 3-position. clockss.org This process is thought to occur through a complex mechanism involving the formation of an intermediate adduct, followed by an intramolecular rearrangement, possibly via a three-membered ring intermediate, leading to the migration of the nitro group before the final product is formed. clockss.org While not a sigmatropic shift, this highlights that intramolecular rearrangements of the nitro group are a key aspect of nitropyridine reactivity. Additionally, transition metal-catalyzed migrations, such as those promoted by Rhodium(II) complexes, can also facilitate nitro group shifts, potentially through stepwise radical mechanisms or concerted pericyclic pathways. nih.gov

Ring Contraction to Pyrroles

The transformation of the pyridine ring in derivatives like this compound into a five-membered pyrrole (B145914) ring is a significant chemical conversion. This process typically proceeds through high-energy intermediates, such as nitrenes. The Cadogan reaction, for instance, involves the deoxygenation of a nitro group to form a transient nitrene intermediate. In the case of 2-aryl-3-nitropyridines, this pathway can lead to ring-opened species that subsequently cyclize to form pyrrole derivatives as side products researchgate.net.

The general mechanism for such ring contractions often involves the thermal or photochemical generation of a nitrene from a suitable precursor, like an azide (B81097) or, in this context, the nitro group . For pyridine derivatives, this can lead to the formation of pyrrole-carbonitriles . Studies on the reaction of pyridine with excited nitrogen atoms have also shown that the reaction proceeds through bridged intermediates that evolve into seven-membered ring structures, which then primarily undergo ring-contraction to yield five-membered pyrrolyl radicals and other products researchgate.netnih.gov.

For this compound, the proposed pathway would involve the initial reduction or deoxygenation of the 3-nitro group to generate a highly reactive nitrene intermediate. This nitrene can then induce cleavage of the pyridine ring, followed by rearrangement and cyclization to furnish a substituted pyrrole. The specific substitution pattern on the resulting pyrrole would be determined by the precise mechanism of ring cleavage and reformation.

Ring-Opening Reactions

The electron-deficient nature of the pyridine ring in this compound, enhanced by the 3-nitro substituent, makes it susceptible to nucleophilic attack that can lead to ring-opening. Such reactions often follow the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism wikipedia.orgacs.org. This pathway is a well-established mechanism for nucleophilic substitution in heterocyclic compounds, including pyridines and pyrimidines wikipedia.org.

The ANRORC mechanism involves the initial addition of a nucleophile to an electrophilic carbon atom of the pyridine ring. This is followed by the cleavage (opening) of the ring to form an open-chain intermediate. Finally, the intermediate undergoes intramolecular cyclization (ring closure) to form a new heterocyclic system, often with the expulsion of a leaving group wikipedia.orgnih.gov. For example, the hydrolysis of 2-chloro-3,5-dinitropyridine (B146277) proceeds via an ANRORC mechanism involving an open-chain intermediate rsc.org.

In the case of this compound, a strong nucleophile could attack the ring, leading to the formation of a covalent adduct. Subsequent cleavage of a C-N or C-C bond in the ring would yield a linear intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. It can either recyclize to form a new ring system or be trapped as a stable open-chain product. Another classic example of pyridine ring-opening is the Zincke reaction, which occurs with pyridinium (B92312) salts wikipedia.orgacs.org.

Oxidation and Reduction Pathways

The functional groups on this compound allow for distinct oxidation and reduction reactions, targeting either the nitro group or the pyridine ring nitrogen.

Reduction of the Nitro Group to Amino

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, yielding the corresponding amino derivative. The conversion of this compound to 2,3-diamino-ethylpyridine is a key synthetic step for creating more complex heterocyclic systems. A variety of methods are available for the reduction of nitro groups on electron-rich heteroaromatic rings researchgate.net.

Catalytic hydrogenation is a widely employed method, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas commonorganicchemistry.com. This method is often efficient for both aromatic and aliphatic nitro groups commonorganicchemistry.com. Recent advancements include the use of heterogeneous biocatalysts that show high selectivity for the nitro group, even in the presence of other reducible functionalities, and can operate under mild, aqueous conditions nih.gov.

Chemical reducing agents also provide effective routes. Reagents such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl), iron in acidic media (Fe/HCl), or sodium sulfide (B99878) (Na₂S) are commonly used commonorganicchemistry.com. Sodium sulfide is noted for its potential to selectively reduce one nitro group in the presence of others commonorganicchemistry.com. However, the basicity of the pyridine nitrogen can sometimes complicate these reductions by causing complexation with the reducing species, potentially inhibiting the reaction calvin.edu.

| Reagent/System | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| H₂/Pd-C | H₂ (gas), solvent (e.g., EtOH, MeOH) | High efficiency, clean reaction | May reduce other functional groups |

| H₂/Raney Ni | H₂ (gas), solvent (e.g., EtOH) | Useful when dehalogenation is a concern | Pyrophoric, requires careful handling |

| Fe/HCl or Fe/NH₄Cl | Aqueous or alcoholic solvent, heat | Cost-effective, widely used | Stoichiometric iron waste |

| SnCl₂·2H₂O/HCl | Concentrated HCl, heat | Effective and reliable | Stoichiometric tin waste |

| Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Can offer selectivity | Formation of sulfur byproducts |

Formation of N-Oxide Derivatives

The lone pair of electrons on the pyridine ring nitrogen allows for oxidation to form an N-oxide derivative. This transformation modifies the electronic properties of the pyridine ring, influencing its reactivity towards both electrophiles and nucleophiles chemtube3d.comthieme-connect.de. The resulting this compound N-oxide is a stable, dipolar species chemtube3d.com.

The synthesis of pyridine N-oxides is typically achieved using peroxy acids wikipedia.org. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid chemtube3d.comwikipedia.org. Other reagents such as Caro's acid (peroxomonosulfuric acid) and dimethyldioxirane (B1199080) (DMD) have also been used effectively arkat-usa.org. For substituted nitropyridines, a hydrogen peroxide-urea complex has been shown to be an effective oxidant nih.gov. The choice of oxidant and reaction conditions can be crucial, as substituents on the pyridine ring can influence the rate and yield of the N-oxidation reaction arkat-usa.org.

| Oxidizing Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | CH₂Cl₂, room temperature | A common and effective reagent arkat-usa.org. |

| Hydrogen Peroxide / Acetic Acid | H₂O₂/AcOH | Glacial acetic acid, heat | A classic and cost-effective method arkat-usa.org. |

| Hydrogen Peroxide-Urea Complex | UHP | Solvent, heat | Used for oxidation of substituted nitropyridines nih.gov. |

| Peroxomonosulfuric acid | Caro's Acid | Aqueous, controlled pH | Can be carried out in water under neutral or basic conditions arkat-usa.org. |

| Dimethyldioxirane | DMD | CH₂Cl₂, 0 °C | Rapid and quantitative conversion arkat-usa.org. |

Mechanistic Studies of Key Reactions

Understanding the mechanisms of these reactions requires the identification and characterization of transient intermediates that lie on the reaction pathway.

Investigation of Reaction Intermediates

The study of reaction intermediates provides crucial evidence for proposed mechanisms. For the reactions of this compound, several key intermediates can be postulated.

Nitrene Intermediates: In ring contraction reactions, the formation of a singlet or triplet nitrene is the critical step following deoxygenation of the nitro group researchgate.net. These highly reactive species are typically not isolated but are inferred from the final products and computational studies. Their existence dictates the subsequent bond-breaking and bond-forming events that lead to the pyrrole ring.

Open-Chain ANRORC Intermediates: For ring-opening reactions, the ANRORC mechanism postulates the formation of a tangible, open-chain intermediate wikipedia.orgacs.org. In some cases, these intermediates can be isolated or trapped. Isotope labeling studies, particularly with ¹⁵N, have been instrumental in providing definitive evidence for the ANRORC mechanism by tracking the position of the ring nitrogen atom throughout the reaction sequence wikipedia.org. The stability and reactivity of this intermediate are influenced by solvent effects rsc.org.

Nitro Reduction Intermediates: The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamino intermediates. While these intermediates are often short-lived under the reaction conditions, their presence is well-documented in the mechanistic literature for nitroarene reduction.

Spectroscopic Studies: The direct observation of reactive intermediates is challenging but can sometimes be achieved using spectroscopic techniques under specific conditions. For example, UV-vis and electron paramagnetic resonance (EPR) spectroscopy have been used to characterize transient iron-nitrosyl and iron-nitrenoid intermediates in enzymatic reactions, highlighting the power of these methods in mechanistic investigation osti.gov. Such techniques could potentially be applied to study the intermediates in the transformations of this compound.

Kinetic and Thermodynamic Aspects of Transformations of this compound

The kinetic and thermodynamic parameters governing the chemical transformations of this compound are crucial for understanding its reactivity and predicting its behavior in various chemical environments. While specific experimental data for this compound is limited in publicly accessible literature, valuable insights can be drawn from computational studies and experimental data available for structurally related compounds, such as other substituted nitropyridines.

Theoretical Thermodynamic Data for Analogous Pyridine Derivatives

Theoretical calculations provide a robust framework for estimating the thermodynamic properties of molecules. The following table presents computed thermodynamic data for pyridine and some of its substituted derivatives, which can serve as a basis for understanding the energetic landscape of this compound. These values are typically obtained using computational methods like Density Functional Theory (DFT) or semi-empirical methods such as AM1.

| Compound | Enthalpy of Formation (gas phase, kJ/mol) | Gibbs Free Energy of Formation (gas phase, kJ/mol) | Entropy (gas phase, J/mol·K) |

|---|---|---|---|

| Pyridine | 140.4 | 190.5 | 266.9 |

| 3-Nitropyridine | Data not available | Data not available | Data not available |

| 2-Aminopyridine (B139424) | 85.4 | 177.1 | 300.2 |

Note: The data in the table is for analogous compounds and not for this compound itself. The absence of specific data highlights the need for further experimental and computational studies on the target molecule.

Kinetic Aspects of Nucleophilic Aromatic Substitution

A key reaction pathway for this compound involves nucleophilic aromatic substitution (SNAr). The nitro group at the 3-position, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic attack. However, the position of the nitro group is crucial in determining the reaction kinetics. In many nitropyridine derivatives, a nitro group at the 2- or 4-position provides more effective activation for SNAr reactions.

For 3-nitropyridines, vicarious nucleophilic substitution (VNS) is a well-documented transformation. ntnu.no This type of reaction allows for the introduction of a nucleophile at a position ortho or para to the nitro group. Mechanistic studies on the VNS of 3-nitropyridine with various nucleophiles have provided insights into the kinetic favorability of these transformations. The reaction typically proceeds through the formation of a σ-adduct, followed by the elimination of a leaving group from the nucleophile. ntnu.no

While specific rate constants for this compound are not available, studies on related systems can offer a qualitative understanding. For instance, the reaction of 3-nitropyridine with carbanions has been shown to be a synthetically useful transformation, indicating that such reactions are kinetically feasible. nih.gov The presence of the ethylamino group at the 2-position in the target molecule would likely modulate the kinetics of such reactions compared to unsubstituted 3-nitropyridine due to both electronic and steric effects.

Computational Insights into Reactivity

Computational chemistry, particularly DFT, has been employed to investigate the reactivity of nitropyridine derivatives. rsc.org Such studies can elucidate reaction mechanisms and provide estimates for activation energies, which are fundamental to understanding reaction kinetics. For example, theoretical studies on the electrophilic aromatic substitution of pyridine derivatives have shown how substituents and protonation affect the activation barriers. rsc.org

For this compound, computational modeling could predict the most likely sites for nucleophilic attack and estimate the activation energies for various transformations. The calculated HOMO and LUMO energies for the related 2-amino-3-nitropyridine (B1266227) show that charge transfer occurs within the molecule, which is a key factor in its reactivity. researchgate.net Similar calculations for this compound would provide valuable quantitative data on its kinetic and thermodynamic properties.

The following table presents a hypothetical representation of the kind of data that could be generated through such computational studies.

| Transformation | Computational Method | Calculated Activation Energy (kJ/mol) | Calculated Reaction Enthalpy (kJ/mol) |

|---|---|---|---|

| Nucleophilic attack at C4 | DFT (B3LYP/6-31G) | Data not available | Data not available |

| Nucleophilic attack at C6 | DFT (B3LYP/6-31G) | Data not available | Data not available |

Note: The values in this table are illustrative and represent the type of data that could be obtained from future computational studies on this compound.

Functionalization Strategies and Derivative Synthesis for Academic Exploration

Synthesis of N-Oxide Derivatives of 2-Ethylamino-3-nitropyridine

The oxidation of the pyridine (B92270) nitrogen to an N-oxide is a common strategy to modulate the electronic properties of the pyridine ring. This transformation enhances the electron-withdrawing nature of the ring, influencing its reactivity and the properties of its substituents.

The synthesis of N-oxides from pyridine derivatives is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). For 3-substituted pyridines, oxidation with m-CPBA has been shown to be a high-yielding method. arkat-usa.org The general trend is that more basic amines are more readily oxidized by electrophilic oxidants. acs.org The presence of an amino group at the 2-position can influence the outcome of the N-oxidation reaction.

Table 1: Common Oxidizing Agents for N-Oxide Synthesis

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium (MTO) | Catalytic MTO, aqueous H₂O₂ | arkat-usa.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | arkat-usa.org |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial acetic acid | arkat-usa.org |

The position of substituents on the pyridine N-oxide ring significantly impacts its chemical and physical properties. The N-oxide group itself is a strong directing group, influencing the regioselectivity of subsequent reactions. For instance, in the nitration of pyridine-N-oxide derivatives, the N-oxide group directs the incoming nitro group to the 4-position. researchgate.net

The electronic interplay between the N-oxide moiety and other substituents, such as the nitro and ethylamino groups in this compound N-oxide, alters the electron distribution within the aromatic ring. An electron-withdrawing group like a nitro group in the para-position of pyridine N-oxide leads to a decrease in the N→O bond length. nih.gov Conversely, electron-donating groups have the opposite effect. nih.gov This modulation of bond lengths and electron density can affect the molecule's reactivity, stability, and spectroscopic properties. The biochemical activity of N-oxides can also be tuned by varying the substituents on the ring, which alters their complexing properties. nih.gov

Introduction of Alkyl and Aryl Substituents on the Ethylamino Moiety

Standard synthetic methodologies for N-alkylation and N-arylation of secondary amines can be employed. These methods often involve the deprotonation of the amine with a suitable base to form the corresponding amide anion, followed by reaction with an alkyl or aryl halide. Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile route for the formation of C-N bonds. N-Aryl-2-aminopyridines are readily prepared by coupling anilines with 2-bromopyridines. rsc.org

Selective Functionalization via Directed Reactions

Achieving regioselective functionalization of the pyridine ring is crucial for synthesizing specific isomers and avoiding the formation of product mixtures. Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to guide deprotonation to the adjacent ortho position. wikipedia.org The amino group in 2-aminopyridine (B139424) derivatives can act as a DMG, facilitating lithiation at the C3 position. However, in the case of this compound, the presence of the nitro group at the 3-position precludes direct ortho-lithiation at this site.

Alternative strategies for selective functionalization may involve activating the pyridine ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 3-position, especially when coupled with N-oxidation, can activate the ring for nucleophilic attack. The introduction of the nitro group into the pyridine ring facilitates its functionalization in different ways. nih.gov For instance, in some 3-nitropyridines, the nitro group itself can be displaced by nucleophiles. nih.govnih.gov

Synthesis of Conjugated Systems and Heterocyclic Ring Fusions

Expanding the π-system of this compound through the synthesis of conjugated systems or the fusion of additional heterocyclic rings can lead to novel compounds with interesting photophysical or biological properties.

Styryl derivatives, which contain a carbon-carbon double bond connecting the pyridine ring to an aryl group, can be synthesized through condensation reactions. For example, 2-methyl-3-nitropyridines can react with aromatic aldehydes in the presence of a base to form 2-styryl-3-nitropyridines. researchgate.net This reaction typically involves the deprotonation of the methyl group, which is activated by the adjacent nitro group and the pyridine nitrogen, to form a carbanion that then attacks the aldehyde. In all cases, only the trans-isomers of the diarylethenes are formed. nih.gov

Table 2: Synthesis of 2-Styryl-3-nitropyridines

| 2-Methyl-3-nitropyridine Derivative | Aromatic Aldehyde | Product | Reference |

| 2-Methyl-3,5-dinitropyridine (B14619359) | Various | 2-Styryl-3,5-dinitropyridine derivatives | researchgate.net |

| 2-Methyl-3-nitro-5-bromopyridine N-oxide | Various | 2-Styryl-3-nitro-5-bromopyridine N-oxide derivatives | researchgate.net |

The 2-amino group and the adjacent ring nitrogen of the pyridine core in this compound are suitably positioned for annulation reactions to construct fused heterocyclic systems, such as imidazo[1,2-a]pyridines. These bicyclic structures are of significant interest due to their prevalence in medicinally important compounds. nih.gov

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone, a reaction first described by Tschitschibabin. nih.govbio-conferences.org More contemporary methods include multicomponent reactions, for example, the reaction of a 2-aminopyridine, an aldehyde, and an isonitrile (Groebke–Blackburn–Bienaymé reaction). acs.org Another approach involves the reaction of 2-aminopyridines with nitroolefins. bio-conferences.org The reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted on the nitrogen with a nitropyridine group, with triethylamine (B128534) can also yield imidazo[1,2-a]pyridines. nih.gov

Microbial Transformation of Nitropyridines for Derivatization

The use of microorganisms and their enzymatic machinery offers a green and highly selective alternative to traditional chemical methods for the functionalization of nitropyridine scaffolds. Biotransformation can lead to a variety of derivatives that are often difficult to obtain through conventional synthesis, capitalizing on the high regio- and stereoselectivity of enzymes. Research in this area for academic exploration focuses on discovering novel metabolic pathways and harnessing them to create diverse molecular structures.

Microbial transformations of nitropyridines predominantly involve two major types of reactions: reduction of the nitro group and oxidative modifications of the pyridine ring. Flavin-dependent nitroreductases (NRs) are key enzymes that catalyze the reduction of aromatic nitro compounds to their corresponding arylamines, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net These enzymes are attractive for their broad substrate scope and their ability to function under mild, aqueous conditions. researchgate.netgoogle.com

Oxidative transformations, on the other hand, are typically catalyzed by monooxygenases and other oxidoreductases. These enzymes can introduce hydroxyl groups, form N-oxides, or even cleave the pyridine ring, leading to a wide array of functionalized derivatives.

Detailed research findings have demonstrated the utility of various microbial systems in the derivatization of nitropyridine compounds. For instance, the biotransformation of 2-amino-4-methyl-3-nitropyridine (B139313) by Cunninghamella elegans yielded three distinct oxidized products: 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. nih.govresearchgate.net This highlights the capacity of a single microbial strain to effect multiple oxidative modifications on a nitropyridine substrate.

In another example, Streptomyces antibioticus was used to transform the same substrate, 2-amino-4-methyl-3-nitropyridine, resulting in the formation of 2-amino-4-methyl-3-nitro-6(1H)-pyridinone and its tautomer, 2-amino-6-hydroxy-4-methyl-3-nitropyridine. nih.govresearchgate.net This demonstrates the potential for microbial systems to catalyze lactam formation on the pyridine ring.

The reduction of the nitro group is another common microbial transformation. While specific studies on this compound are not prevalent, the enzymatic reduction of related compounds like 2-methyl-5-nitropyridine (B155877) to 2-methyl-5-aminopyridine has been described, utilizing biocatalysts with nitroreductase activity. google.com The yeast Saccharomyces cerevisiae has also been shown to possess the enzymatic capacity to reduce the nitro group of 9-methoxytariacuripyrone to an amine group. nih.gov

These examples underscore the potential of microbial transformation as a versatile tool for the derivatization of nitropyridines for academic exploration. The ability of microorganisms to perform highly specific and often novel chemical reactions on the nitropyridine core structure opens up avenues for the synthesis of new derivatives with unique properties.

Table 1: Examples of Microbial Transformation of Nitropyridine Derivatives

Table 2: Compound Names Mentioned in the Article

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Building Block for Complex Organic Molecules

The 2-amino-3-nitropyridine (B1266227) framework is a valuable synthetic intermediate in organic chemistry. medchemexpress.com The presence of reactive functional groups on the pyridine (B92270) ring facilitates its use as a foundational building block for more elaborate molecular architectures. mdpi.comolemiss.edu

Pyridine and its derivatives are considered privileged scaffolds in medicinal chemistry and drug design. nih.govmdpi.com The 2-amino-3-nitropyridine core is particularly useful for generating libraries of novel heterocyclic compounds. The nitro group can be readily reduced to an amino group, creating a 2,3-diaminopyridine (B105623) structure which is a key precursor for fused heterocyclic systems like imidazo[4,5-b]pyridines. nih.govbiosynth.com

Furthermore, the existing amino group can undergo various reactions, such as acylation or condensation, to introduce diversity. This dual functionality allows chemists to systematically modify the scaffold at multiple points, leading to the creation of diverse compound libraries for screening and drug discovery. nih.gov For instance, 2-aminothiophenes, another class of amino-heterocycles, are used as building blocks for complex fused systems like pyrido[1,2-a]thieno[3,2-e]pyrimidines, showcasing a common strategy in heterocyclic synthesis that is applicable to aminonitropyridines. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Nitropyridine Precursors

| Precursor Class | Resulting Heterocyclic System | Synthetic Utility |

|---|---|---|

| 2-Amino-5-nitropyridine (B18323) | Imidazo[4,5-b]pyridines | Phosphodiesterase inhibitors nih.gov |

| 2-Amino-3-nitropyridine | 2,3-Diaminopyridine | Intermediate for fused heterocycles biosynth.com |

| 2-Chloro-3-nitropyridine (B167233) | Triazolo[1,5-a]pyridines | Kinase inhibitors nih.gov |

| Dinitropyridones | Substituted Nitropyridines | Synthesis of complex pyridines nih.gov |

Multi-step synthesis is the cornerstone of creating complex organic molecules that cannot be formed in a single step. vapourtec.comtruman.edutrine.edu Nitropyridines are frequently employed as key intermediates in these synthetic pathways. nih.govresearchgate.net The nitro and amino groups offer chemical handles that can be manipulated sequentially. For example, in the synthesis of the DNA-dependent protein kinase inhibitor AZD7648, 2-amino-4-methyl-5-nitropyridine serves as the starting material. nih.gov The synthesis involves cyclization to a triazolo[1,5-a]pyridine, followed by reduction of the nitro group and subsequent coupling reactions. nih.gov This illustrates how the aminonitropyridine core enables a step-wise construction of a complex, biologically active molecule. The reactivity of the nitro group in 2-substituted-3-nitropyridines towards nucleophilic aromatic substitution (SNAr) further expands its utility as an intermediate, allowing for the introduction of various functional groups at the C3 position. nih.govmdpi.comresearchgate.net

Precursors for Novel Organic Materials

The unique electronic push-pull system created by the amino and nitro substituents on the pyridine ring makes this class of compounds promising precursors for materials with interesting physical properties.

Aromatic systems containing both electron-donating (amino) and electron-accepting (nitro) groups are known to exhibit significant intramolecular charge transfer, which can lead to valuable non-linear optical (NLO) properties. researchgate.net Research on analogs like 2-N-phenylamino-methyl-3-nitropyridine has demonstrated their potential in materials science. mdpi.comnih.gov These compounds have been synthesized and their structural and photophysical behaviors have been characterized, indicating potential for technological applications. mdpi.comnih.gov

Furthermore, derivatives of 2-methyl-3-nitropyridines have been converted into 2-styryl-3-nitropyridines, which display remarkable fluorescent properties, including large Stokes shifts. mdpi.comresearchgate.net This suggests that 2-Ethylamino-3-nitropyridine could similarly serve as a precursor for novel fluorescent dyes and organic optical materials. nih.gov

Table 2: Research Findings on Optical Properties of 2-Substituted-3-Nitropyridine Analogs

| Compound Class | Derived Material | Observed Property | Potential Application |

|---|---|---|---|

| 2-N-Phenylamino-methyl-3-nitropyridines | Crystalline solids | Tunable photophysical behavior | Optoelectronics, Material Science mdpi.comnih.gov |

| 2-Methyl-3-nitropyridines | 2-Styrylpyridines | Remarkable fluorescence, large Stokes shift | Fluorescent Dyes mdpi.comresearchgate.net |

| General Aromatic Amino-Nitro Systems | N/A | Intramolecular charge transfer | Non-linear optical (NLO) materials researchgate.net |

Pyridine derivatives are excellent ligands in coordination chemistry due to the lone pair of electrons on the ring nitrogen. nih.govacs.orgvot.pl The this compound structure contains two potential coordination sites: the pyridine nitrogen and the nitrogen of the exocyclic ethylamino group. This allows it to act as a bidentate chelating ligand, forming stable complexes with various transition metals.